molecular formula C14H18N4O4S B12183943 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No.: B12183943
M. Wt: 338.38 g/mol
InChI Key: ADBGQQGJFMCLHE-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazole ring.

    Piperazine Ring Formation: The piperazine ring is synthesized through cyclization reactions involving diamines.

    Final Coupling: The final step involves coupling the benzoxadiazole-sulfonyl intermediate with the piperazine derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The benzoxadiazole ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one: This compound features a benzothiadiazole ring instead of a benzoxadiazole ring.

    1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one: This compound has a different alkyl chain attached to the piperazine ring.

Uniqueness

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the benzoxadiazole ring and the sulfonyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C14H18N4O4S

Molecular Weight

338.38 g/mol

IUPAC Name

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C14H18N4O4S/c1-10(2)14(19)17-6-8-18(9-7-17)23(20,21)12-5-3-4-11-13(12)16-22-15-11/h3-5,10H,6-9H2,1-2H3

InChI Key

ADBGQQGJFMCLHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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